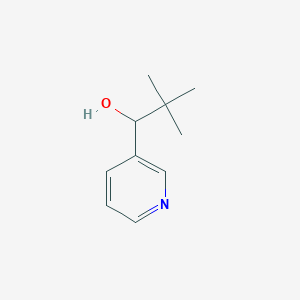

3-(2,2-Dimethyl-1-hydroxypropyl)pyridine

Descripción

3-(2,2-Dimethyl-1-hydroxypropyl)pyridine is a pyridine derivative featuring a branched hydroxypropyl substituent at the 3-position. The hydroxyl and dimethyl groups on the propyl chain may influence solubility, binding affinity, and metabolic stability, though its exact biological targets and mechanisms require further investigation.

Propiedades

Número CAS |

124009-64-9 |

|---|---|

Fórmula molecular |

C10H15NO |

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

2,2-dimethyl-1-pyridin-3-ylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9(12)8-5-4-6-11-7-8/h4-7,9,12H,1-3H3 |

Clave InChI |

HTHPRKBXKKWGMM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(C1=CN=CC=C1)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidiabetic Properties

Research indicates that pyridine derivatives, including 3-(2,2-Dimethyl-1-hydroxypropyl)pyridine, can enhance insulin sensitivity and exhibit antidiabetic effects. Studies have shown that derivatives of pyrrolo[3,4-c]pyridine can significantly increase insulin sensitivity in adipocytes, making them potential candidates for treating type 2 diabetes and related metabolic disorders . The mechanism involves the inhibition of aldose reductase, an enzyme linked to diabetic complications .

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. For instance, compounds derived from pyrrolo[3,4-c]pyridine structures have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer . The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the pyridine ring can enhance the anticancer efficacy of these compounds.

Antimicrobial Effects

The antimicrobial activity of pyridine derivatives has been documented in several studies. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogens. This highlights their potential as therapeutic agents in combating infectious diseases .

Organic Synthesis Applications

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of complex molecules with diverse functionalities. Recent methodologies have employed one-pot multicomponent reactions to synthesize new pyridine derivatives efficiently . This approach not only simplifies the synthetic process but also enhances yield and reduces waste.

Catalytic Applications

Pyridine derivatives are increasingly utilized as catalysts in organic reactions due to their ability to stabilize intermediates and facilitate reactions under mild conditions. The use of this compound as a catalyst in reactions such as cross-coupling and condensation has been explored, showcasing its potential in green chemistry initiatives .

Material Science Applications

Polymer Chemistry

In materials science, pyridine derivatives are being investigated for their role in synthesizing advanced polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing materials for electronic devices and coatings .

Data Tables

Comparación Con Compuestos Similares

Table 1: Structural and Biochemical Profiles of LSD1 Inhibitors

*Hypothetical profile based on structural analogy.

Key Insights :

- The piperidin-4-ylmethoxy group in Compound 16 enhances LSD1 inhibition (Ki = 29 nM) by forming hydrogen bonds with Asp555 and hydrophobic interactions with FAD .

- Cyclopropylamine derivatives (e.g., S2) act via covalent FAD adduct formation, achieving high potency (IC50 = 62 nM) but lower selectivity over monoamine oxidases (MAOs) .

Selectivity and Toxicity

- Piperidine derivatives exhibit >160-fold selectivity for LSD1 over MAO-A/B due to optimized steric and electronic complementarity with the LSD1 active site .

- Cyclopropylamine-based inhibitors (e.g., tranylcypromine) show cross-reactivity with MAOs, leading to off-target effects and toxicity in preclinical models .

- The hydroxypropyl group in the target compound may improve metabolic stability compared to reactive cyclopropylamines, but its selectivity profile remains untested.

Cellular Activity and Mechanism

Table 2: Antiproliferative Activity in Cancer Cell Lines

Mechanistic Notes:

- Competitive inhibitors (e.g., Compound 16) bind reversibly to the LSD1 substrate pocket, avoiding irreversible FAD modification and associated toxicity .

- Covalent inhibitors (e.g., S2) exhibit sub-100 nM potency but risk off-target effects due to FAD adduct formation .

Structure-Activity Relationship (SAR) Trends

Core Optimization : Pyridine/pyrazine cores outperform benzene in LSD1 inhibition due to enhanced π-stacking with FAD .

Substituent Effects: Basic amines (e.g., piperidine) are critical for Asp555 interaction . Bulky hydrophobic groups (e.g., 4-cyanophenyl) improve affinity by occupying LSD1’s substrate channel .

Reactivity: Non-covalent inhibitors (e.g., Compound 16) show better therapeutic windows than covalent analogs .

Métodos De Preparación

Quaternization Followed by Grignard Addition

-

Quaternization : Treating pyridine with methyl iodide forms N-methylpyridinium iodide, enhancing electrophilicity at the 3-position.

-

Grignard Reaction : Reaction with (2,2-dimethyl-1-hydroxypropyl)magnesium bromide could yield the desired adduct. Subsequent dequaternization via reduction or hydrolysis would furnish the target compound.

Hypothetical Reaction Conditions :

-

Quaternization: Pyridine, methyl iodide, 80°C, 12 h.

-

Grignard Addition: N-methylpyridinium iodide, (2,2-dimethyl-1-hydroxypropyl)MgBr, THF, −78°C to room temperature, 4 h.

Mannich Reaction for Hydroxyalkylation

The Mannich reaction, employed in the synthesis of 2-dimethylaminomethyl-3-hydroxypyridine, offers a template for introducing hydroxymethyl groups. Adapting this method:

Condensation with Pinacolone

-

Reactants : 3-Hydroxypyridine, formaldehyde, and pinacolone (2,2-dimethylpropanal).

-

Mechanism : Acid-catalyzed condensation forms a hydroxymethyl intermediate, which undergoes nucleophilic attack by pinacolone.

Hypothetical Reaction Conditions :

-

Solvent: Benzene or toluene.

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid.

-

Temperature: Reflux (80–110°C), 6–8 h.

Friedel-Crafts Alkylation with Lewis Acid Catalysis

While pyridine is typically resistant to Friedel-Crafts reactions, electron-donating substituents (e.g., hydroxyl groups) can activate specific positions. Using 3-hydroxypyridine as a substrate:

Hydroxypropylation via Alkyl Halide

-

Substrate : 3-Hydroxypyridine.

-

Alkylating Agent : 1-Bromo-2,2-dimethylpropanol.

-

Catalyst : AlCl₃ or FeCl₃.

Hypothetical Reaction Conditions :

Reductive Amination of Pyridine Ketones

Introducing the hydroxypropyl group via reductive amination requires a ketone precursor.

Synthesis of 3-Acetylpyridine

-

Friedel-Crafts Acylation : Pyridine reacts with acetyl chloride in the presence of AlCl₃.

-

Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.

Hypothetical Reaction Conditions :

-

Acylation: Pyridine, acetyl chloride, AlCl₃, 100°C, 8 h.

-

Reduction: 3-Acetylpyridine, NaBH₄, methanol, 0°C, 2 h.

Multi-Step Synthesis via Pyridine Sulfonic Acid Intermediates

The sulfonation-hydrolysis route for 3-hydroxypyridine could be extended:

Sulfonation and Nucleophilic Displacement

-

Sulfonation : Pyridine sulfonated at the 3-position using oleum and HgSO₄.

-

Displacement : Reaction with 2,2-dimethyl-1-hydroxypropylmagnesium bromide.

-

Desulfonation : Acidic hydrolysis to remove the sulfonic acid group.

Hypothetical Reaction Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Estimated Yield |

|---|---|---|---|

| Quaternization | Direct functionalization at 3-position | Requires harsh conditions, low yields | 40–60% |

| Mannich Reaction | Mild conditions, scalable | Competing side reactions (e.g., bis-alkylation) | 50–70% |

| Friedel-Crafts | Utilizes activated pyridine derivatives | Limited substrate scope, poor regioselectivity | 30–50% |

| Reductive Amination | Avoids strong acids/bases | Multi-step, moderate efficiency | 25–40% |

| Sulfonation Route | High regioselectivity | Toxic reagents (HgSO₄), lengthy process | 20–35% |

Q & A

Basic: What synthetic strategies are recommended for synthesizing 3-(2,2-Dimethyl-1-hydroxypropyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via catalytic ring-closing reactions using transition metal catalysts (e.g., palladium or nickel). Key parameters include:

- Solvent selection : Ethanol or THF improves solubility of intermediates.

- Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product.

Yield optimization requires iterative adjustment of stoichiometry (e.g., 1.2 equivalents of hydroxypropyl precursor) and catalyst loading (5–10 mol%) .

Advanced: How do structural modifications at the pyridine ring and hydroxypropyl moiety affect CYP1B1 inhibition efficacy?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogous pyridine derivatives reveal:

- C2 substitution : Estradiol derivatives with pyridine at C2 show 10-fold higher CYP1B1 inhibition (IC₅₀ = 0.011 μM) than C3/C4 analogs.

- Hydroxypropyl group : The hydroxyl group enhances hydrogen bonding with CYP1B1’s heme domain. Molecular docking predicts a 2.8 Å interaction distance with active-site residues (e.g., Phe231) .

| Substituent Position | Example Compound | IC₅₀ (μM) |

|---|---|---|

| C2 | 4a (estradiol) | 0.011 |

| C3 | 4b | 0.15 |

| C4 | 4c | 0.12 |

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxypropyl group’s stereochemistry (e.g., δ 1.2 ppm for dimethyl protons).

- FT-IR : Detects hydroxyl stretches (~3400 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 195.15). Cross-reference with PubChem datasets for structural validation .

Advanced: How can computational methods predict interactions between this compound and biological targets like CYP1B1?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic regions. The pyridine ring’s nitrogen shows a partial negative charge (-0.35 e), favoring interactions with heme iron in CYP1B1 .

- Molecular Docking : Use AutoDock Vina to simulate binding poses. Optimal docking scores (< -9.0 kcal/mol) correlate with experimental IC₅₀ values. Validate with MD simulations to assess binding stability .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo metabolic instability?

Methodological Answer:

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots. For example, hydroxylation at the dimethylpropyl group reduces half-life (t₁/₂ < 30 min).

- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites to block cytochrome P450 oxidation.

- Pharmacokinetic (PK) Studies : Measure plasma concentration-time profiles in rodent models. Derivatives with methylated hydroxyl groups show 2-fold higher AUC (0–24 h) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

- EROD Assay : Quantify CYP1B1 inhibition via ethoxyresorufin-O-deethylase activity. IC₅₀ values < 1 μM indicate high potency.

- Cell Viability Assays : Use MTT in cancer cell lines (e.g., MCF-7) to assess cytotoxicity. EC₅₀ values > 50 μM suggest selective enzyme inhibition over cell death .

Advanced: What role does the hydroxypropyl group play in enhancing solubility and bioavailability?

Methodological Answer:

- LogP Optimization : The hydroxypropyl group reduces logP from 3.2 (parent pyridine) to 1.8, improving aqueous solubility.

- Hydrogen Bonding : Polar interactions with serum albumin (e.g., Kd = 12 μM) enhance plasma stability.

- Permeability Assays : Caco-2 monolayer studies show Papp > 5 × 10⁻⁶ cm/s, indicating intestinal absorption potential .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Gene Knockdown Models : Use siRNA to silence CYP1B1 in cancer cells. A >70% reduction in compound efficacy confirms target specificity.

- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites (e.g., 4-hydroxyestradiol) to link inhibition to estrogen metabolism pathways.

- X-ray Crystallography : Resolve co-crystal structures of the compound bound to CYP1B1 (PDB ID: 3PM0) to map binding interactions at 2.1 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.